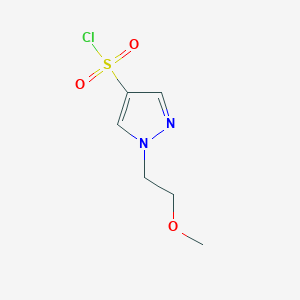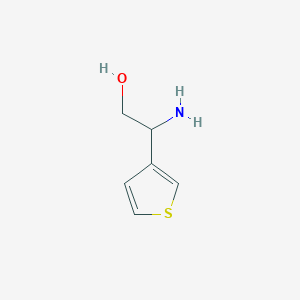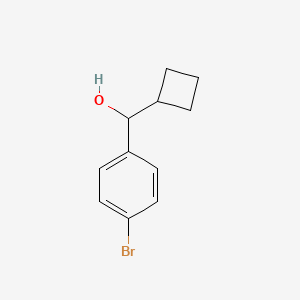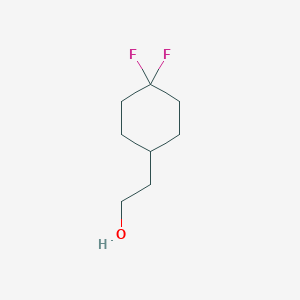
2-(4,4-Difluorocyclohexyl)ethan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(4,4-Difluorocyclohexyl)ethan-1-ol can be represented by the InChI code:1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(11)5-12;/h6-7,12H,1-5,11H2;1H . This indicates that the molecule consists of a cyclohexyl ring with two fluorine atoms at the 4,4- position, an ethan-1-ol group attached to the cyclohexyl ring, and a chloride ion . Physical And Chemical Properties Analysis
2-(4,4-Difluorocyclohexyl)ethan-1-ol is a colorless liquid with a strong, sweet odor. It has a molecular weight of 215.67 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Mechanistic Insights in Catalysis
The cycloisomerization of diyne-ols, catalyzed by ruthenium compounds, highlights a novel hydrative diyne cyclization mechanism. This process illustrates the potential of utilizing 2-(4,4-Difluorocyclohexyl)ethan-1-ol derivatives in catalysis to achieve specific structural transformations, providing a pathway for the synthesis of complex cyclic compounds with high selectivity and efficiency Trost & Rudd, 2003.
Advanced Materials and Liquid Crystals
Research into the phase organization of laterally substituted dicyclohexylethane derivatives, such as 1, 2-bis (4-pentylcyclohexyl) ethan-1-ol, has provided a molecular model for understanding smectogens. These studies offer valuable insights into the molecular arrangements and smectic behavior of compounds, potentially impacting the design and development of new liquid crystal displays (LCDs) with improved performance characteristics Praveen & Ojha, 2011.
Catalytic Applications
The exploration of catalytic systems, such as NiCl2(1,2-Diiminophosphorane) complexes, underscores the influence of carbon backbone rigidity on catalytic selectivity and activity. This research underscores the role of structural modifications in enhancing the efficacy of catalytic processes, particularly in the oligomerization of ethylene, demonstrating the compound's relevance in catalytic chemistry Sauthier et al., 2002.
Environmental and Sensory Applications
Investigations into metal–organic frameworks (MOFs) assembled from flexible alicyclic carboxylate and bipyridyl ligands highlight the potential of these materials in the detection of nitroaromatic explosives. This application is particularly relevant for environmental monitoring and security, showcasing the utility of 2-(4,4-Difluorocyclohexyl)ethan-1-ol derivatives in constructing sensitive and selective sensing materials Zhu et al., 2016.
Photophysical Properties and Biological Imaging
The study of superfluorescent fluorenyl probes with efficient two-photon absorption properties opens up new avenues for biological imaging. These findings indicate the potential of utilizing compounds related to 2-(4,4-Difluorocyclohexyl)ethan-1-ol in the development of advanced imaging agents that offer high resolution and depth penetration in biological tissues Belfield et al., 2011.
Safety And Hazards
The safety information for 2-(4,4-Difluorocyclohexyl)ethan-1-ol indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-8(10)4-1-7(2-5-8)3-6-11/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGLZIQPFDOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluorocyclohexyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)
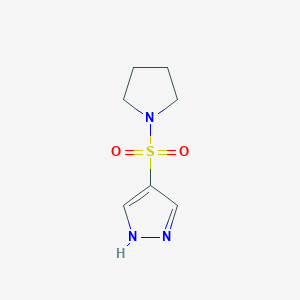
![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)


